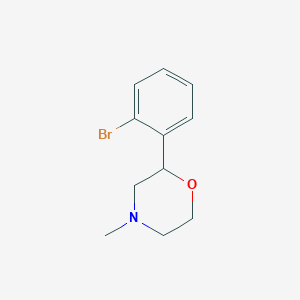
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide, also known as CM-272, is a thiazolidine-based compound that has shown promising results in various scientific research applications. It is a potent inhibitor of cancer cell growth and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and disruption of the cell cycle. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potency as a CK2 inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide. One potential direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on different types of cancer cells and to determine its potential use in personalized cancer therapy. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide for use in cancer therapy.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide involves the reaction of 3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid with cyclopropylmethylamine and methyl chloroformate. The reaction is carried out under controlled conditions and yields a pure compound that can be used for further research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to be a potent inhibitor of cancer cell growth in various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-13(10-2-3-10)12(16)11-8-20-9-15(11)21(17,18)14-4-6-19-7-5-14/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVOKHNZDIQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CSCN2S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)

![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)
![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)